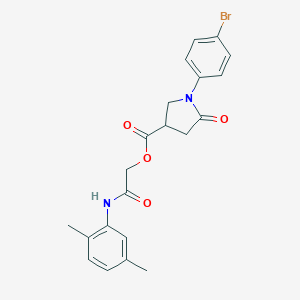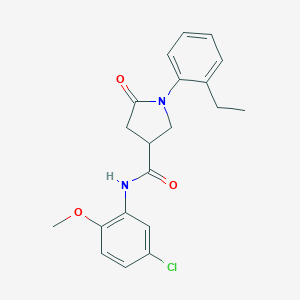
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and is a derivative of the opioid receptor antagonist naltrexone. DBOB has been studied for its potential use as an anti-addictive agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mécanisme D'action
DBOB is a competitive antagonist of the mu-opioid receptor, which is the primary receptor responsible for the effects of opioids. DBOB binds to the mu-opioid receptor and prevents opioids from binding to the receptor. This prevents the activation of the receptor, which in turn reduces the rewarding effects of opioids.
Biochemical and Physiological Effects:
DBOB has been shown to reduce the rewarding effects of opioids in animal models. It has also been shown to reduce the self-administration of opioids in rats. DBOB has been studied for its potential use in treating alcohol addiction, and it has been shown to reduce alcohol consumption in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DBOB in lab experiments include its high potency and selectivity for the mu-opioid receptor. However, the limitations of using DBOB in lab experiments include its potential toxicity and the need for caution when handling the compound.
Orientations Futures
For research on DBOB include studying its potential use in treating other types of addiction, such as cocaine and nicotine addiction. Additionally, further research is needed to determine the safety and efficacy of DBOB in humans.
Méthodes De Synthèse
The synthesis of DBOB involves the reaction of 2-(2,5-Dimethylanilino)-2-oxoethyl chloride with 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. The reaction yields DBOB as a white powder with a melting point of 230-232°C.
Applications De Recherche Scientifique
DBOB has been studied for its potential use as an anti-addictive agent. It is believed that DBOB can block the effects of opioids, such as morphine and heroin, by binding to the opioid receptors in the brain. This binding prevents the opioids from activating the receptors, which in turn reduces the rewarding effects of these drugs. DBOB has also been studied for its potential use in treating alcohol addiction.
Propriétés
Formule moléculaire |
C21H21BrN2O4 |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
Clé InChI |
POIQZILOGSTIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)







![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)